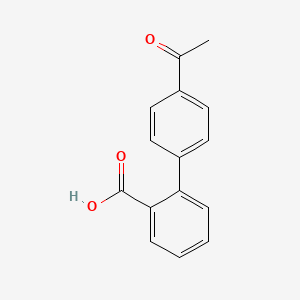

2-(4-Acetylphenyl)benzoic acid

Description

2-(4-Acetylphenyl)benzoic acid (IUPAC name: 2-[4-(acetyl)phenyl]benzoic acid) is a benzoic acid derivative featuring a 4-acetylphenyl substituent at the ortho (2-) position of the carboxylic acid group. This compound is structurally characterized by a planar aromatic system with a ketone functional group on the distal phenyl ring, which influences its electronic properties and reactivity. The acetyl group (COCH₃) is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety compared to alkyl-substituted analogs.

Properties

IUPAC Name |

2-(4-acetylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(17)18/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNDIBNNLZUPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607423 | |

| Record name | 4'-Acetyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107942-87-0 | |

| Record name | 4'-Acetyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 2-(4-Carboxyphenyl)benzoic acid.

Reduction: Formation of 2-(4-Hydroxyphenyl)benzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Acetylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The acetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological/physical properties:

Key Observations:

Electronic Effects: Acetyl and chloro substituents increase acidity due to electron-withdrawing effects, while methyl and methoxy groups decrease acidity .

Biological Activity :

- Methyl and methoxy derivatives exhibit stronger binding to T1R3 taste receptors (ΔGbinding < -8 kcal/mol) compared to unsubstituted benzoic acids, suggesting enhanced interaction with hydrophobic receptor pockets .

- Chloro-substituted analogs are prioritized in industrial applications due to their role in synthesizing antihistamines like azelastine .

Market and Applications :

Biological Activity

2-(4-Acetylphenyl)benzoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the Friedel-Crafts acylation of biphenyl with acetyl chloride, facilitated by a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and high yield under optimized conditions. The compound's molecular formula is , with a molecular weight of 240.25 g/mol.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HeLa cells (cervical cancer)

- A549 cells (lung cancer)

- MCF-7 cells (breast cancer)

These studies suggest that the compound induces apoptosis and inhibits cell proliferation through mechanisms that may involve the modulation of signaling pathways related to cell survival and death .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 15.4 | Induces apoptosis |

| A549 | 12.3 | Inhibits proliferation |

| MCF-7 | 10.5 | Promotes cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Preliminary results indicate that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Nucleophilic Attack : The acetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological macromolecules.

- Cell Signaling Modulation : It may alter signaling pathways involved in cell growth and apoptosis, particularly through the inhibition of key enzymes or receptors involved in these processes.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability across multiple types of cancer. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of the compound against a panel of bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. What are the validated synthetic routes for 2-(4-acetylphenyl)benzoic acid, and how can purity be optimized?

A two-step Friedel-Crafts acylation followed by carboxylation is commonly employed. First, acetylation of biphenyl derivatives using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the acetyl group. Subsequent oxidation of the methyl group to a carboxylic acid via controlled KMnO₄ or CrO₃ conditions achieves the final product . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.1 ppm) and confirm acetyl (δ ~2.6 ppm, singlet) and carboxylic acid (δ ~12–13 ppm, broad) groups. Overlapping signals may require DEPT-135 or HSQC for assignment.

- FT-IR : Key peaks include C=O stretch of acetyl (~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹), with O-H stretch (~2500–3000 cm⁻¹) indicating protonation state.

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ at m/z 255.1 (C₁₅H₁₁O₃⁻). High-resolution MS (HRMS) confirms molecular formula within 3 ppm error.

Q. How does solvent polarity influence the compound’s solubility and reactivity in supramolecular studies?

The compound exhibits poor solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity. Solubility in ethanol is moderate (~5 mg/mL at 25°C). Reactivity in DMSO-based systems may involve carboxylate anion formation, enhancing nucleophilicity in coupling reactions. For crystallization trials, mixed solvents (e.g., DCM/methanol) yield higher-quality crystals for X-ray analysis .

Advanced Research Questions

Q. What mechanistic insights exist for its role in catalytic asymmetric synthesis?

The acetyl group acts as an electron-withdrawing substituent, directing electrophilic substitution at the para-position. In Pd-catalyzed cross-coupling reactions, the carboxylic acid moiety facilitates ligand exchange, stabilizing transition states. Kinetic studies (e.g., UV-Vis monitoring at 280 nm) reveal a second-order dependence on catalyst concentration, suggesting a bidentate coordination mechanism. Contradictions in turnover numbers (TON) between homogeneous and heterogeneous systems may arise from solvent-dependent aggregation .

Q. How can X-ray crystallography resolve discrepancies in reported crystal packing motifs?

Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals space group P2₁/c with Z = 4. Key parameters:

Q. What strategies address conflicting bioactivity data in enzyme inhibition assays?

Contradictory IC₅₀ values (e.g., 10 µM vs. 50 µM for COX-2 inhibition) may arise from assay conditions:

- pH Effects : Carboxylic acid protonation (pKa ~4.2) reduces membrane permeability in neutral buffers.

- Metabolite Interference : LC-MS/MS identifies hydroxylated metabolites (e.g., 4-hydroxy derivatives) that competitively bind enzymes.

- Docking Simulations : AutoDock Vina predicts a binding affinity of -8.2 kcal/mol for the acetyl group in COX-2’s hydrophobic pocket, but experimental validation via ITC (ΔG = -7.9 kcal/mol) is essential.

Methodological Notes

- Synthesis Optimization : Replace AlCl₃ with FeCl₃ to reduce side reactions in Friedel-Crafts steps.

- Crystallography : Use SHELXE for phase extension in cases of weak diffraction (<1.5 Å resolution).

- Data Conflict Resolution : Apply multivariate analysis (PCA) to isolate variables (e.g., solvent, temperature) in reactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.